拉坦前列素布诺德

描述

拉坦普罗斯特布诺德是一种前列腺素类似物,主要用于治疗开角型青光眼和眼压高。它以商品名 Vyzulta 出售。 该化合物通过降低眼压起作用,眼压是青光眼的主要危险因素 .

科学研究应用

拉坦普罗斯特布诺德有几个科学研究应用:

化学: 它被用作研究前列腺素类似物及其化学性质的模型化合物。

生物学: 拉坦普罗斯特布诺德的研究有助于了解眼压调节中涉及的生物途径。

作用机制

拉坦普罗斯特布诺德通过双重机制发挥作用。它在眼中代谢成拉坦普罗斯特酸,一种前列腺素 F2-α 类似物,以及丁二醇单硝酸酯,它释放一氧化氮。 拉坦普罗斯特酸通过葡萄膜巩膜途径增加房水的流出,而一氧化氮松弛小梁网,增强通过小梁途径的房水流出 .

生化分析

Biochemical Properties

Latanoprostene Bunod interacts with various enzymes and proteins in the body. It increases the outflow of aqueous humor through the uveoscleral and trabecular routes . The nature of these interactions is biochemical, involving the conversion of Latanoprostene Bunod into active metabolites that exert therapeutic effects.

Cellular Effects

Latanoprostene Bunod influences cell function by lowering intraocular pressure (IOP). This effect is achieved through its interaction with cellular signaling pathways involved in the regulation of aqueous humor outflow .

Molecular Mechanism

At the molecular level, Latanoprostene Bunod exerts its effects through binding interactions with biomolecules and changes in gene expression. It is metabolized into latanoprost acid, which is known to bind to the prostaglandin F receptor located on the ciliary muscle cells of the eye. This binding increases uveoscleral outflow of the aqueous humor, thereby reducing IOP .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Latanoprostene Bunod have been observed to change over time. Studies have reported a significant reduction in IOP after 3 months of treatment .

Dosage Effects in Animal Models

The effects of Latanoprostene Bunod vary with different dosages in animal models. Higher doses have been associated with greater reductions in IOP .

Metabolic Pathways

Latanoprostene Bunod is involved in the prostaglandin metabolic pathway. It is metabolized into latanoprost acid, which interacts with the prostaglandin F receptor to exert its therapeutic effects .

Transport and Distribution

Latanoprostene Bunod is distributed within cells and tissues via passive diffusion and active transport mechanisms. It is believed to reach its site of action—the ciliary muscle cells—through the systemic circulation .

Subcellular Localization

Once metabolized into latanoprost acid, it is known to bind to the prostaglandin F receptor located on the ciliary muscle cells of the eye .

准备方法

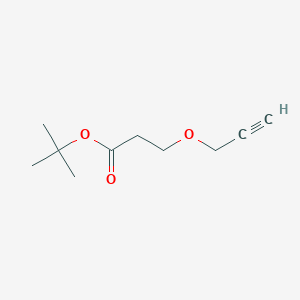

拉坦普罗斯特布诺德的合成涉及多个步骤。一种方法包括拉坦普罗斯特酸与 4-溴丁基硝酸酯的反应。这种反应通常在碱存在下进行,例如碳酸钾,在二甲基甲酰胺等溶剂中进行。 然后使用色谱技术纯化所得产物,以达到高纯度 .

工业生产方法通常涉及类似的合成路线,但针对大规模生产进行了优化。 这包括使用硅胶柱的重力色谱法和极性和非极性溶剂的混合物,以达到所需的纯度水平 .

化学反应分析

拉坦普罗斯特布诺德经历几种类型的化学反应,包括:

氧化: 这种反应可以在氧化剂的影响下发生,导致形成各种氧化产物。

还原: 还原反应可以使用还原剂进行,导致形成还原衍生物。

取代: 该化合物可以在特定条件下进行取代反应,其中官能团被其他基团取代。

这些反应中常用的试剂包括过氧化氢等氧化剂、硼氢化钠等还原剂以及用于取代反应的各种亲核试剂。 形成的主要产物取决于所使用的特定反应条件和试剂 .

相似化合物的比较

拉坦普罗斯特布诺德因其涉及前列腺素类似物和一氧化氮供体的双重作用机制而独一无二。类似的化合物包括:

拉坦普罗斯特: 一种前列腺素 F2-α 类似物,可增加葡萄膜巩膜流出,但不供给一氧化氮。

比马普罗斯特: 另一种前列腺素类似物,其作用机制与拉坦普罗斯特类似,但其疗效和副作用不同。

特拉沃普罗斯特: 与拉坦普罗斯特类似,它增加葡萄膜巩膜流出,但没有一氧化氮供体特性

属性

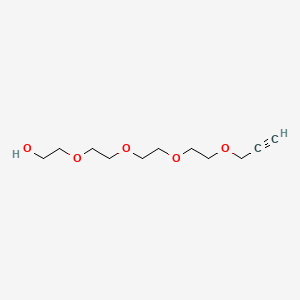

IUPAC Name |

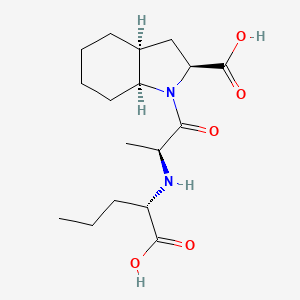

4-nitrooxybutyl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3R)-3-hydroxy-5-phenylpentyl]cyclopentyl]hept-5-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H41NO8/c29-22(15-14-21-10-4-3-5-11-21)16-17-24-23(25(30)20-26(24)31)12-6-1-2-7-13-27(32)35-18-8-9-19-36-28(33)34/h1,3-6,10-11,22-26,29-31H,2,7-9,12-20H2/b6-1-/t22-,23+,24+,25-,26+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOVMMUBRQUFEAH-UIEAZXIASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C1O)CC=CCCCC(=O)OCCCCO[N+](=O)[O-])CCC(CCC2=CC=CC=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]([C@H]([C@H]1O)C/C=C\CCCC(=O)OCCCCO[N+](=O)[O-])CC[C@H](CCC2=CC=CC=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H41NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101027765 | |

| Record name | Latanoprostene bunod | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101027765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

507.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Open-angle glaucoma (OAG) is a medical condition that is associated with progressive visual field damage and the loss of vision. Occular hypertension (OHT) is considered a key risk factor for OAG and reducing intraocular pressure (IOP) and being able to maintain unique and appropriate target IOPs for various different patients having OHT can delay or prevent the onset of primary OAG or slow the disease progression of established glaucoma. Ordinary physiological IOP results from aqueous humor produced by the ocular ciliary body and its outflow through a) the trabecular meshwork (TM) and Schlemm's canal (SC) in what is called the conventional pathway, and b) the uveoscleral pathway via the ciliary muscle/choroid/sclera in what is refered to as the unconventional pathway. In patients with OHT or OAG there is increased resistance to aqueous humor outflow by way of the TM/SC pathway, which causes increased IOP. This increase in IOP is believed to be the cause of mechanical stress on the posterior structures of the eye which can result in the dysfunction of optic nerve fibers and the destruction of retinal ganglion cells - all of which ultimately contributes to vision loss. As there is no cure for glaucoma, therapeutic management is predominantly focused on minimizing disease progression and clinical sequelae via the reduction and maintainenance of appropriate target IOPs. Subsequently, latanoprostene bunod is thought to lower intraocular pressure via a dual mechanism of action since the medication is metabolized into two relevant moieties upon administration: (1) latanoprost acid, and (2) butanediol mononitrate. As a prostaglandin F2-alpha analog, the latanoprost acid moiety operates as a selective PGF2-alpha (FP) receptor agonist. Since FP receptors occur in the ciliary muscle, ciliary epithelium, and sclera the latanoprost acid moiety primarily acts in the uveoscleral pathway where it increases the expression of matrix metalloproteinases (MMPs) like MMP-1, -3, and -9 which promote the degradation of collagen types I, III, and IV in the longitudinal bundles of the ciliary musicle and surrounding sclera. The resultant extracellular matrix remodeling of the ciliary muscle consequently produces reduced outflow resistance via increased permeability and increased aqueous humor outflow through the uveoscleral route. Conversely, the butanediol mononitrate undergoes further metabolism to NO and an inactive 1,4-butanediol moiety. As a gas that can freely diffuse across plasma membranes, it is proposed that the relaxing effect of NO to induce reductions in the cell volume and contractility of vascular smooth muscle like cells is dependant upon activation of the sGC/cGMP/PKG cascade pathway. NO released from butanediol mononitrate consequently enters the cells of the TM and inner wall of SC, causing decreases in myosin light chain-2 phosphorylation, increased phosphorylation of large-conductance calcium-activated potassium (BKCa) channels, and a subsequent efflux of potassium ions through such BKCa channels. All of these changes serve to decrease the cell contractility and volume, as well as to rearrange the actin cytoskeleton of the TM and SC cells. These biomechanical changes ultimately allow for enhanced conventional outflow of aqueous humor. | |

| Record name | Latanoprostene bunod | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11660 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

860005-21-6 | |

| Record name | Latanoprostene bunod | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=860005-21-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Latanoprostene BUNOD [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0860005216 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Latanoprostene bunod | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11660 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Latanoprostene bunod | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101027765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-nitrooxybutyl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3R)-3-hydroxy-5-phenyl-pentyl] cyclopentyl]hept-5-enoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LATANOPROSTENE BUNOD | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I6393O0922 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Latanoprostene Bunod (LBN) exert its therapeutic effect in glaucoma?

A1: LBN is a dual-acting compound that lowers intraocular pressure (IOP) through two distinct mechanisms. [] First, it is metabolized into Latanoprost acid, which enhances uveoscleral outflow of aqueous humor by interacting with prostaglandin FP receptors and promoting remodeling of the ciliary muscle's extracellular matrix. [, , ] Second, the nitric oxide (NO)-donating moiety of LBN, Butanediol mononitrate, releases NO upon metabolism. This NO enhances trabecular meshwork/Schlemm's canal outflow by activating the soluble guanylyl cyclase-cyclic guanosine monophosphate (sGC-cGMP) signaling pathway, leading to relaxation of trabecular meshwork cells. [, , ]

Q2: Can you elaborate on the role of NO in LBN's IOP-lowering effect?

A2: Studies have shown that LBN increases cGMP levels in the trabecular meshwork, which is indicative of NO release and activation of the sGC-cGMP pathway. [, ] This NO-mediated relaxation of trabecular meshwork cells reduces outflow resistance and contributes to the overall IOP-lowering effect of LBN. []

Q3: Does LBN affect both the uveoscleral and trabecular meshwork outflow pathways equally?

A3: While LBN demonstrably impacts both outflow pathways, research suggests that the NO-mediated effect on trabecular outflow may be responsible for the additional IOP reduction observed with LBN compared to Latanoprost alone. [, ]

Q4: Are there any studies directly measuring NO release from LBN in ocular tissues?

A4: Yes, a study using a NO-selective electrode in ex vivo cultured human corneoscleral segments directly measured NO release following LBN treatment. [] This study confirmed that LBN releases NO in ocular tissues, supporting its proposed dual mechanism of action.

Q5: What is the molecular structure of LBN?

A5: LBN is a complex molecule consisting of Latanoprost acid linked to a Butanediol mononitrate moiety. Unfortunately, the provided research abstracts do not contain the specific molecular formula, weight, or spectroscopic data.

Q6: How does the structure of LBN relate to its dual mechanism of action?

A6: The structure of LBN is essentially Latanoprost acid coupled to a NO-donating group (Butanediol mononitrate). This design allows for the release of both Latanoprost acid, which acts on the uveoscleral pathway, and NO, which targets the trabecular meshwork. [, ]

Q7: Have there been any studies exploring Structure-Activity Relationships (SAR) for LBN or similar compounds?

A7: While the provided abstracts do not delve into specific SAR studies for LBN, the development of NCX 470, a NO-donating derivative of Bimatoprost, suggests ongoing research into optimizing the structure of NO-donating prostaglandin analogs for enhanced IOP lowering. []

Q8: What is the clinical evidence supporting the efficacy of LBN in lowering IOP?

A8: Several clinical trials, including APOLLO, LUNAR, VOYAGER, and CONSTELLATION, have demonstrated the efficacy of LBN 0.024% in reducing IOP in patients with open-angle glaucoma and ocular hypertension. [, , , , , , , ]

Q9: How does the IOP-lowering efficacy of LBN compare to other glaucoma medications?

A9: Clinical trials have shown LBN 0.024% to be more effective at lowering IOP than both Latanoprost 0.005% and Timolol 0.5%. [, , , , ] Meta-analyses have also indicated superior IOP reduction with LBN compared to Timolol and Latanoprost over a three-month period. []

Q10: Are there long-term data available on the efficacy and safety of LBN?

A10: Yes, several studies have examined the long-term effects of LBN. Open-label safety extension phases of the APOLLO, LUNAR, and JUPITER trials demonstrated sustained IOP reduction and a favorable safety profile with LBN treatment for up to 12 months. [, ]

Q11: What is the safety profile of LBN based on clinical trials?

A11: LBN has been shown to be generally well-tolerated in clinical trials, with a safety profile similar to other prostaglandin analogs. [, , ] The most common ocular adverse event reported was conjunctival hyperemia, which was comparable to that observed with Latanoprost. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。